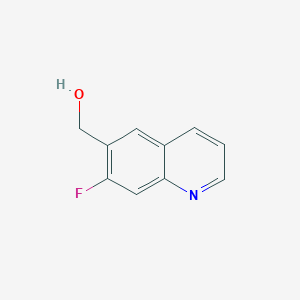

(7-Fluoroquinolin-6-yl)methanol

Description

(7-Fluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative characterized by a methanol substituent at the 6-position and a fluorine atom at the 7-position of the quinoline core. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic structure, which allows for versatile functionalization and bioactivity modulation. The fluorine atom enhances electronic properties and metabolic stability, while the hydroxymethyl group (-CH2OH) provides a site for further chemical modifications, such as esterification or oxidation.

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

(7-fluoroquinolin-6-yl)methanol |

InChI |

InChI=1S/C10H8FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2 |

InChI Key |

FRRWCNJCQZBESF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-6-yl)methanol typically involves the nucleophilic substitution of fluorine atoms in quinoline derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (7-Fluoroquinolin-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Quinoline aldehydes or carboxylic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(7-Fluoroquinolin-6-yl)methanol has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities, making them valuable in drug development.

Industry: It finds applications in the production of liquid crystals and as a component in cyanine dyes

Mechanism of Action

The mechanism of action of (7-Fluoroquinolin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit various enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Fluorine at C7: Fluorination at the 7-position in quinoline derivatives is associated with increased electron-withdrawing effects, enhancing binding affinity to biological targets (e.g., DNA gyrase in antimicrobial agents). This is consistent with trends observed in other fluorinated quinolines, such as ciprofloxacin analogs.

- Methanol vs. Acetic Acid at C6: The hydroxymethyl group in this compound offers a reactive site for derivatization, whereas the acetic acid group in 2-(7-Fluoroquinolin-6-yl)acetic acid introduces ionizable functionality, improving aqueous solubility (critical for pharmacokinetics).

Stability and Handling Considerations

Methanol-containing compounds require careful storage to prevent oxidation or degradation. Evidence from methanol-preservation studies (e.g., soil sample stabilization) suggests that methanol’s volatility and hygroscopicity necessitate inert-atmosphere storage or stabilization with antioxidants. This aligns with standard handling protocols for this compound.

Biological Activity

(7-Fluoroquinolin-6-yl)methanol is a fluorinated derivative of quinoline, notable for its potential biological activities. The compound features a hydroxymethyl group attached to the quinoline ring, with a fluorine atom at the 7-position, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular formula of this compound is , with a molecular weight of approximately 177.17 g/mol. The presence of the fluorine atom significantly influences its binding affinity to various biological targets, enhancing its potential as an enzyme inhibitor and therapeutic agent.

Research indicates that this compound exhibits significant activity against various pathogens, including bacteria and viruses. The compound's mechanism primarily involves:

- Enzyme Inhibition : It competes with natural substrates for binding to enzymes, thereby inhibiting their activity. This characteristic is particularly useful in developing antimicrobial and antiviral agents.

- Cell Membrane Penetration : The fluorine atom facilitates better penetration through cell membranes, allowing the compound to interact effectively with intracellular targets .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV and other viral pathogens. Its ability to inhibit viral replication has been linked to its interaction with viral enzymes .

Antineoplastic Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects that warrant further investigation into its mechanism of action in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5,7-Difluoroquinolin-6-yl)acetic acid | Contains two fluorine atoms; acetic acid moiety | Enhanced biological activity due to dual fluorination |

| 5-Fluoropyridin-2-yl)methanol | Pyridine ring instead of quinoline | Different electronic properties due to pyridine structure |

| 2-(7-Fluoroquinolin-6-yl)acetic acid | Acetic acid substituent; single fluorine | Similarity in quinoline structure but differing substituent |

These comparisons highlight how variations in substituent positioning and functional groups can significantly influence biological activity and reactivity .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Antiviral Studies : A study demonstrated that derivatives of quinoline with a hydroxymethyl group showed significant inhibition of HIV integrase and RNase H activities, indicating their potential as dual-action antiviral agents .

- Antimicrobial Efficacy : Research indicated that this compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance.

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.